![molecular formula C19H21NO4 B4581925 methyl 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B4581925.png)
methyl 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzoate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to methyl 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzoate often involves multifaceted steps leading to the formation of versatile reagents for the preparation of polyfunctional heterocyclic systems. For instance, the synthesis of methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates underlines the synthetic complexity and versatility of such compounds (Pizzioli et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds akin to methyl 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzoate has been a subject of interest due to their potential applications in medicinal chemistry and material science. For example, the study of methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate highlighted its role as a tubulin polymerization inhibitor, revealing the significance of molecular structure analysis in understanding biological activity (Minegishi et al., 2015).
Scientific Research Applications
Polymer Synthesis
Hyperbranched Aromatic Polyamide : The thermal polymerization of derivatives similar to "methyl 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzoate" has been used to synthesize hyperbranched aromatic polyamides. These polymers display solubility in common organic solvents and possess inherent viscosities indicative of their molecular weights, highlighting their potential in creating materials with specific mechanical and chemical properties (Yang et al., 1999).
Heterocyclic Chemistry
Derivatives for Polyfunctional Heterocyclic Systems : Research on methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analogs, compounds structurally related to "methyl 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzoate," has demonstrated their utility as versatile reagents for the synthesis of diverse and polysubstituted heterocyclic systems. This includes the formation of pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, underlining the compound's role in facilitating the synthesis of complex organic molecules (Pizzioli et al., 1998).
Antimicrobial Activity
Synthesis and Antimicrobial Activity : Compounds incorporating structures akin to "methyl 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzoate" have been synthesized and evaluated for their antimicrobial activities. Studies have shown that certain derivatives exhibit significant antimicrobial efficacy against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. This suggests potential applications in developing new antimicrobial agents (Mickevičienė et al., 2015).
Organic Synthesis and Chemistry
Novel Heterocyclic Systems : The study and synthesis of novel heterocyclic systems using derivatives related to "methyl 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzoate" have led to the creation of unique benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. This demonstrates the compound's utility in generating new heterocyclic frameworks, which could have implications in the development of pharmaceuticals and organic materials (Yahodkina-Yakovenko et al., 2018).
properties
IUPAC Name |
methyl 2-methyl-3-[2-(3-methylphenoxy)propanoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-7-5-8-15(11-12)24-14(3)18(21)20-17-10-6-9-16(13(17)2)19(22)23-4/h5-11,14H,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXCGDQVOHACFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=CC(=C2C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-3-{[2-(3-methylphenoxy)propanoyl]amino}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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